An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 3-Octenoate
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 3-Octenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-octenoate is an unsaturated fatty acid ester with significance in flavor and fragrance chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, structural isomers, and potential, though currently underexplored, role in biological systems. Drawing parallels with the broader class of fatty acid ethyl esters (FAEEs), this document outlines potential synthesis and analytical methodologies and discusses plausible biological signaling pathways. This guide is intended to be a foundational resource for researchers investigating the chemical biology of unsaturated esters and their potential applications in drug development.
Chemical and Physical Properties
Ethyl 3-octenoate is a colorless liquid with a characteristic fruity aroma. It is a fatty acid ester that is insoluble in water but soluble in most organic solvents. The majority of commercially available ethyl 3-octenoate is a mixture of (E) and (Z) isomers.
Table 1: General Chemical Properties of Ethyl 3-Octenoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | ethyl oct-3-enoate | [1] |
| CAS Number | 1117-65-3 (for the mixture of isomers) | [1] |
Table 2: Physical Properties of Ethyl 3-Octenoate Isomers
| Property | (E)-ethyl 3-octenoate | (Z)-ethyl 3-octenoate | Mixture of Isomers | Source(s) |
| Boiling Point | 211-213 °C at 760 mmHg | Not available | 215-216 °C at 760 mmHg | [2] |
| Density | Not available | Not available | 0.903-0.910 g/cm³ at 25 °C | |
| Refractive Index | Not available | Not available | 1.431-1.439 at 20 °C | |
| Flash Point | 82.78 °C | Not available | 92.22 °C | |
| Vapor Pressure | 0.171 mmHg at 25 °C (estimated) | Not available | 0.146 mmHg at 25 °C (estimated) |
Chemical Structure
Ethyl 3-octenoate is an eight-carbon chain unsaturated ester with a double bond at the C3 position. The presence of this double bond gives rise to two geometric isomers: (E)-ethyl 3-octenoate (trans) and (Z)-ethyl 3-octenoate (cis).
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(E)-ethyl 3-octenoate (trans): The alkyl groups on the double-bonded carbons are on opposite sides.
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(Z)-ethyl 3-octenoate (cis): The alkyl groups on the double-bonded carbons are on the same side.
The specific isomer can have a significant impact on the molecule's physical properties, chemical reactivity, and biological activity.
Experimental Protocols
Synthesis of Ethyl 3-Octenoate
3.1.1. Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of ethyl 3-octenoate, this would typically involve the reaction of pentanal with a stabilized ylide derived from an α-haloacetate, such as ethyl bromoacetate. Stabilized ylides generally favor the formation of the (E)-isomer.
3.1.2. Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the Julia olefination that offers excellent (E)-selectivity in alkene synthesis. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde. For ethyl 3-octenoate synthesis, this would involve reacting pentanal with a sulfone derived from ethyl acetate.
Caption: A generalized workflow for the synthesis of (E)-ethyl 3-octenoate via the Wittig reaction.
Purification
Purification of the crude product from the synthesis reaction is typically achieved by column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective for separating the desired ester from byproducts.
Analytical Methods
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like ethyl 3-octenoate.
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Sample Preparation: Samples can be diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For biological samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.
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GC Conditions (Example):
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of ethyl 3-octenoate and for distinguishing between the (E) and (Z) isomers.
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¹H NMR: The chemical shifts and coupling constants of the vinylic protons (at the C3 and C4 positions) are diagnostic for determining the stereochemistry of the double bond. For the (E)-isomer, the coupling constant (J-value) between these protons is typically larger (around 15 Hz) compared to the (Z)-isomer (around 10 Hz).
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¹³C NMR: The chemical shifts of the carbons in the molecule provide further confirmation of the structure. The chemical shifts of the allylic carbons can also differ between the (E) and (Z) isomers.
3.3.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in ethyl 3-octenoate.
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C=O Stretch: A strong absorption band is expected in the region of 1715-1730 cm⁻¹ for the ester carbonyl group, characteristic of an α,β-unsaturated ester.
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C=C Stretch: A weaker absorption band is expected around 1650 cm⁻¹ for the carbon-carbon double bond.
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C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ester group will be present in the fingerprint region (1300-1000 cm⁻¹).
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=C-H Bending: For the (E)-isomer, a characteristic out-of-plane bending vibration is expected around 965 cm⁻¹.
Biological Signaling Pathways
While specific signaling pathways directly modulated by ethyl 3-octenoate have not been identified in the current body of literature, its classification as a fatty acid ethyl ester (FAEE) provides a strong basis for predicting its potential biological roles. FAEEs are non-oxidative metabolites of ethanol (B145695) and have been implicated as mediators of alcohol-induced organ damage.
FAEEs are known to accumulate in tissues after alcohol consumption and can induce cellular stress, inflammation, and apoptosis. The primary mechanisms of FAEE-induced cellular damage involve the disruption of mitochondrial function and the induction of endoplasmic reticulum (ER) stress.
Caption: A simplified diagram illustrating the potential cellular effects of FAEEs, including ethyl 3-octenoate.
The accumulation of FAEEs can lead to the uncoupling of oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This oxidative stress can, in turn, activate inflammatory signaling pathways, such as the NF-κB pathway.
In the endoplasmic reticulum, the accumulation of FAEEs can disrupt protein folding, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptotic cell death.
Given its structure as an unsaturated fatty acid ester, it is plausible that ethyl 3-octenoate could participate in these and other lipid-mediated signaling pathways. Further research is warranted to elucidate the specific biological activities of ethyl 3-octenoate and its isomers.
Conclusion
Ethyl 3-octenoate is a molecule of interest with well-defined chemical and physical properties. While its primary applications have been in the flavor and fragrance industry, its structural similarity to biologically active fatty acid ethyl esters suggests a potential for interaction with cellular signaling pathways. This technical guide provides a framework for future research into the synthesis, analysis, and biological evaluation of ethyl 3-octenoate, which may uncover novel applications for this compound in the fields of biochemistry and drug development.
